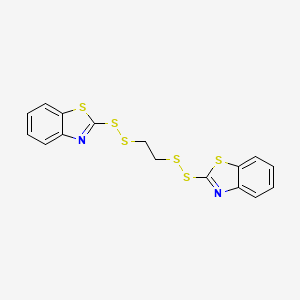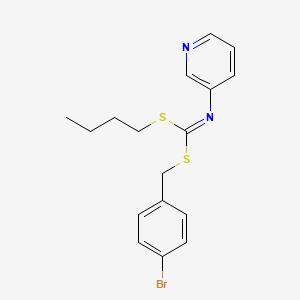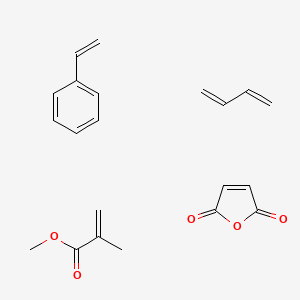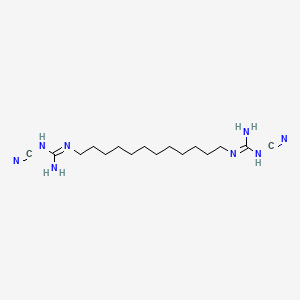
7-(2-Cyclohexyl-4,6-dinitrophenyl)-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(2-Cyclohexyl-4,6-dinitrophenyl)-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl carbonate is a complex organic compound characterized by its unique structure, which includes a cyclohexyl group, dinitrophenyl group, and a dodecafluoroheptyl carbonate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Cyclohexyl-4,6-dinitrophenyl)-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl carbonate typically involves multiple steps. One common approach is to start with the preparation of 2-Cyclohexyl-4,6-dinitrophenol, which can be synthesized through nitration of cyclohexylphenol. This intermediate is then reacted with dodecafluoroheptyl chloroformate under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
7-(2-Cyclohexyl-4,6-dinitrophenyl)-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl carbonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
7-(2-Cyclohexyl-4,6-dinitrophenyl)-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl carbonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as coatings and polymers, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 7-(2-Cyclohexyl-4,6-dinitrophenyl)-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl carbonate involves its interaction with specific molecular targets. The compound’s dinitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The fluorinated heptyl chain may enhance the compound’s stability and bioavailability, allowing it to effectively reach its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Cyclohexyl-4,6-dinitrophenyl propionate
- Carbonic acid (2-cyclohexyl-4,6-dinitrophenyl) ethyl ester
- (2-Cyclohexyl-4,6-dinitrophenyl) acetate
Uniqueness
Compared to similar compounds, 7-(2-Cyclohexyl-4,6-dinitrophenyl)-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl carbonate is unique due to its extended fluorinated heptyl chain, which imparts distinct chemical and physical properties. This feature enhances its stability, hydrophobicity, and potential for use in specialized applications, such as advanced material development and targeted drug delivery systems.
Propriétés
Numéro CAS |
42421-29-4 |
|---|---|
Formule moléculaire |
C20H15F12N2O7- |
Poids moléculaire |
623.3 g/mol |
Nom IUPAC |
[7-(2-cyclohexyl-4,6-dinitrophenyl)-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl] carbonate |
InChI |
InChI=1S/C20H16F12N2O7/c21-15(22,8-41-14(35)36)17(25,26)19(29,30)20(31,32)18(27,28)16(23,24)13-11(9-4-2-1-3-5-9)6-10(33(37)38)7-12(13)34(39)40/h6-7,9H,1-5,8H2,(H,35,36)/p-1 |
Clé InChI |
HTTIYIFGFKTNKL-UHFFFAOYSA-M |
SMILES canonique |
C1CCC(CC1)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C(C(C(C(C(C(COC(=O)[O-])(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Tricyclo[4.2.1.0(2,5)]non-2(5)-ene](/img/structure/B14667301.png)


![2-[2-(4,4,6-Trimethyl-5,6-dihydro-1,3-oxazin-2-yl)ethyl]cyclopentan-1-one](/img/structure/B14667330.png)



![3-[(2-Phenylhydrazinyl)methyl]-1H-indole](/img/structure/B14667356.png)
![4-Methyloctahydropyrido[2,1-c][1,4]oxazine](/img/structure/B14667358.png)

